

Independent Verification of NL-1's Binding Affinity to mitoNEET

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity of the novel mitoNEET inhibitor, **NL-1**, with other known ligands. The data presented is supported by detailed experimental protocols to ensure transparency and facilitate independent verification.

Comparative Binding Affinity Data

The binding affinity of **NL-1** and a selection of alternative compounds for the mitochondrial protein mitoNEET was determined using a competitive radioligand binding assay. The inhibition constant (Ki) values, which represent the concentration of the competing ligand that will bind to half the binding sites at equilibrium, are summarized in the table below. A lower Ki value indicates a higher binding affinity.



Compound	IC50 (μM)	Ki (μM)	Reference
NL-1	7.36	0.315	[1]
Rosiglitazone	-	0.044	[1]
Pioglitazone	-	-	[1]
Furosemide	-	2.28	[1]
Dantrolene	-	2.06	[1]
Pomalidomide	NB	NB	[1]
Diclofenac	NB	NB	[1]
Naproxen	NB	NB	[1]

NB: Non-binding

Experimental Protocols

The binding affinities presented in this guide were determined using a scintillation proximity assay (SPA) based radioligand displacement method.

Materials:

- Recombinant human mitoNEET (C-terminal His-tagged cytosolic domain)
- [3H]rosiglitazone (radioligand)
- SPA nickel-beads (e.g., from PerkinElmer)
- Binding buffer: 50 mM Tris, pH 8.0
- Test compounds (NL-1 and alternatives)
- · 96-well clear bottom plates
- Microplate scintillation counter (e.g., MicroBeta²)



Procedure:

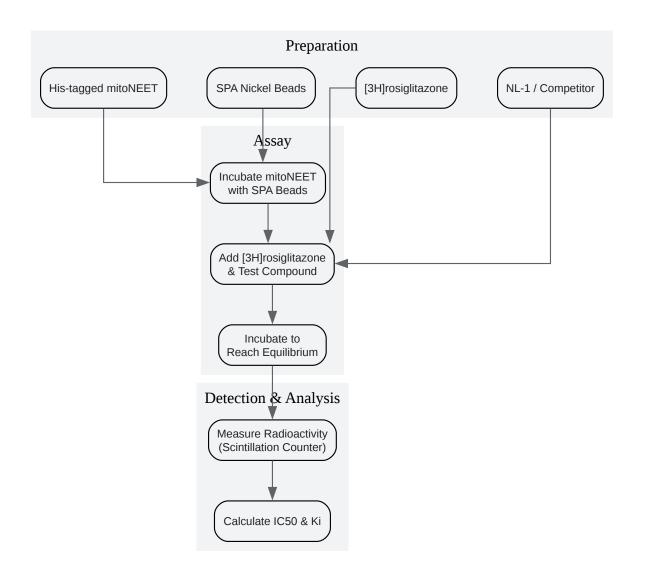
- Protein Immobilization: Incubate the His-tagged recombinant human mitoNEET with SPA nickel-beads for 30 minutes to allow for the capture of the protein onto the beads.
- Competition Assay:
 - In a 96-well plate, add the mitoNEET-coated SPA beads.
 - Add varying concentrations of the unlabeled test compound (e.g., NL-1).
 - Add a fixed concentration of the radioligand, [3H]rosiglitazone (e.g., 20 nM).[2]
 - The final assay volume should be consistent across all wells.
- Incubation: Incubate the plate for 1 hour at room temperature with gentle agitation to allow the binding reaction to reach equilibrium.
- Detection: Measure the radioactivity in each well using a microplate scintillation counter. The
 proximity of the radioligand to the scintillant-impregnated beads results in a detectable
 signal.
- Data Analysis:
 - The amount of bound radioligand is inversely proportional to the concentration of the competing test compound.
 - Plot the scintillation counts against the logarithm of the test compound concentration.
 - Determine the IC50 value, which is the concentration of the test compound that displaces
 50% of the bound radioligand, by fitting the data to a sigmoidal dose-response curve.
 - Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

Visualizations



Experimental Workflow

The following diagram illustrates the workflow of the competitive radioligand binding assay used to determine the binding affinity of **NL-1**.



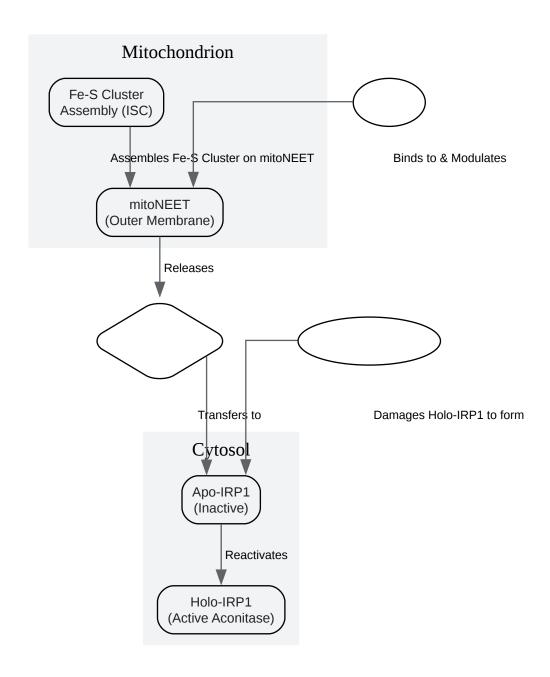
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Caption: Workflow for the competitive radioligand binding assay.



mitoNEET Signaling Pathway

NL-1, by binding to mitoNEET, is proposed to modulate the protein's function in the transfer of iron-sulfur (Fe-S) clusters. This pathway is crucial for the repair of cytosolic proteins and maintaining cellular iron homeostasis.



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